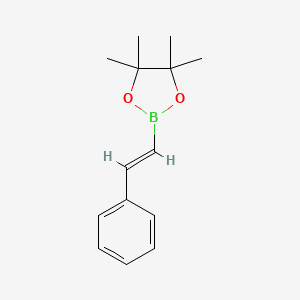

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

描述

IUPAC Nomenclature and Systematic Identification

The systematic identification of (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane encompasses multiple nomenclature systems and registry identifiers that establish its chemical identity. The primary IUPAC designation follows the systematic naming convention for cyclic boronic esters, where the dioxaborolane ring serves as the parent structure with appropriate substituent notation.

The compound possesses two primary Chemical Abstracts Service registry numbers: 83947-56-2 and 78782-27-1, reflecting different registration contexts and stereochemical specifications. The molecular formula C14H19BO2 corresponds to a molecular weight of 230.11 grams per mole, establishing the basic compositional framework. The systematic IUPAC name, 4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane, precisely describes the structural architecture including the stereochemical configuration.

Alternative systematic designations include trans-2-phenylvinylboronic acid pinacol ester and beta-styrylboronic acid pinacol ester, which emphasize the compound's derivation from styrylboronic acid and its protection as a pinacol ester. The European Community number 641-148-1 provides additional regulatory identification within European chemical databases. The InChI key ARAINKADEARZLZ-ZHACJKMWSA-N serves as a unique computational identifier for database searches and chemical informatics applications.

The SMILES notation CC1(C)OB(OC1(C)C)\C=C\C1=CC=CC=C1 provides a linear representation of the molecular structure, explicitly indicating the E-configuration of the vinyl double bond through the \C=C\ notation. Additional synonyms documented in chemical databases include trans-beta-styrylboronic acid pinacol ester and 1,3,2-dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-2-phenylethenyl], demonstrating the varied nomenclature approaches utilized across different chemical contexts.

Molecular Geometry and Stereoelectronic Configuration

The molecular geometry of this compound exhibits distinct structural domains that contribute to its overall three-dimensional architecture. The central dioxaborolane ring adopts a nearly planar configuration, consistent with the trigonal planar geometry expected for tricoordinate boron centers. This planarity facilitates optimal orbital overlap between the boron vacant p-orbital and the oxygen lone pairs, establishing significant electronic conjugation within the ring system.

The E-stereochemistry of the vinyl linkage creates a trans-arrangement of the phenyl ring and the boronate moiety across the carbon-carbon double bond. This geometric constraint positions the aromatic system in an extended conformation relative to the dioxaborolane core, minimizing steric interactions while maintaining electronic communication between the pi-systems. The vinyl bridge demonstrates characteristic alkene bond lengths and angles, with the carbon-carbon double bond exhibiting typical sp2 hybridization geometry.

Stereoelectronic considerations reveal important conjugative interactions throughout the molecular framework. The styryl substituent participates in extended pi-conjugation that encompasses the phenyl ring, the vinyl double bond, and potentially the vacant p-orbital of the boron center. This electronic delocalization influences both the chemical reactivity and physical properties of the compound, contributing to its stability and spectroscopic characteristics.

The tetramethyl substitution pattern on the dioxaborolane ring creates a sterically demanding environment around the boron center while maintaining the cyclic integrity of the pinacol ester framework. These methyl groups adopt tetrahedral geometries around their respective carbon centers, with bond angles approximating the ideal 109.5 degrees. The resulting steric bulk provides kinetic protection for the boronate functionality while preserving the accessibility required for chemical transformations.

X-ray Crystallographic Analysis of Boronate Core

Crystallographic analysis of boronate ester systems provides detailed insights into the precise geometric parameters of the dioxaborolane core structure. Comparative X-ray crystallographic studies of related boronic acid derivatives reveal characteristic bond length patterns within the five-membered boronate ring system. The boron-oxygen bond distances in cyclic boronic esters typically range from 1.31 to 1.35 Angstroms, representing shorter distances compared to acyclic boronic acids due to the geometric constraints of the ring system.

Detailed bond length analysis demonstrates that the boron-carbon bond in pinacol boronic esters measures approximately 1.56 to 1.57 Angstroms, which is slightly shorter than the corresponding distances in free boronic acids. This contraction reflects the enhanced electronic stabilization achieved through the cyclic ester formation and the resulting changes in orbital hybridization at the boron center. The carbon-oxygen bonds within the dioxaborolane ring exhibit distances consistent with typical single bond parameters, approximately 1.43 to 1.48 Angstroms.

The nearly planar geometry of the dioxaborolane ring system results from the optimal orbital overlap between the oxygen lone pairs and the boron vacant p-orbital. Bond angle analysis reveals that the O-B-O angle approaches 120 degrees, consistent with trigonal planar geometry around the boron center. The endocyclic bond angles within the five-membered ring show slight deviations from ideal values due to ring strain effects, with typical angle compression observed at the oxygen vertices.

Crystallographic studies of related styrylboronic acid pinacol esters demonstrate consistent structural parameters across this class of compounds. The boronate core maintains its essential geometric features regardless of the specific substitution pattern on the styryl substituent, indicating the structural robustness of the pinacol ester protecting group. Comparative analysis with tetracoordinate boron complexes shows significant bond length increases in the latter systems, with boron-oxygen distances extending to 1.43-1.48 Angstroms due to the loss of pi-bonding character.

Conformational Analysis of Styryl Substituent

The conformational characteristics of the styryl substituent in this compound significantly influence both its solid-state packing and solution-phase behavior. The E-configuration enforces a trans-arrangement that positions the phenyl ring and dioxaborolane moiety on opposite sides of the central carbon-carbon double bond, creating an extended molecular conformation with minimal intramolecular steric interactions.

Analysis of related styryl systems reveals important conformational preferences that likely apply to this boronate ester. The dihedral angle between the phenyl ring plane and the plane containing the vinyl double bond represents a critical conformational parameter. In most styryl derivatives, this angle approaches planarity (0 degrees) to maximize pi-conjugation between the aromatic system and the alkene functionality. However, steric interactions between substituents can induce deviations from complete planarity.

The connection between the vinyl double bond and the dioxaborolane ring introduces additional conformational considerations. The boron-carbon bond can rotate around its axis, allowing for different orientations of the boronate core relative to the vinyl-phenyl system. This rotation affects the degree of orbital overlap between the boron vacant p-orbital and the pi-electron system of the styryl group, influencing the extent of electronic delocalization throughout the molecule.

Crystallographic analysis of similar compounds demonstrates that solid-state packing forces can significantly influence molecular conformation. In the crystal lattice, intermolecular interactions may induce conformational adjustments that deviate from the preferred gas-phase or solution geometries. These packing effects can result in slight twisting of the styryl substituent or changes in the relative orientation of the phenyl ring and boronate core.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-phenylethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAINKADEARZLZ-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-56-2, 78782-27-1 | |

| Record name | (E)-2-Phenylethylene-1-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-b-Styrylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane typically involves the reaction of a boronic ester with a styryl halide under palladium-catalyzed cross-coupling conditions. One common method is the Suzuki-Miyaura coupling reaction, which proceeds as follows:

Reactants: A boronic ester (such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a styryl halide (such as (E)-1-bromo-2-phenylethene).

Catalyst: Palladium(0) complex, often with a phosphine ligand.

Base: A base such as potassium carbonate or sodium hydroxide.

Solvent: A polar aprotic solvent like tetrahydrofuran or dimethylformamide.

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 80-100°C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization, distillation, or chromatography to ensure high purity.

化学反应分析

Cyclopropanation via Simmons-Smith-Type Reactions

The compound serves as a precursor in borocyclopropanation reactions. When treated with zinc, it generates a boromethylzinc carbenoid intermediate, enabling cyclopropanation of alkenes .

Key Applications

-

Substrate Scope : Effective for allylic ethers (e.g., -OBn, -OTBS derivatives) and styrenes .

-

Mechanism : Zinc insertion into the C–B bond forms a reactive carbenoid, which undergoes [2+1] cycloaddition with alkenes .

Representative Reaction

Characterization Data

The compound’s structural identity is confirmed via spectroscopy:

1H NMR (400 MHz, DMSO-d6)

13C NMR (101 MHz, DMSO-d6)

HRMS (ESI-TOF)

Stability and Handling

Comparative Reactivity with Derivatives

Derivatives of (E)-7A with substituents (e.g., methoxy, trifluoromethyl) exhibit modulated electronic properties but retain core reactivity in hydroboration and cyclopropanation .

科学研究应用

Organic Synthesis

Reagent in Cross-Coupling Reactions:

One of the primary applications of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is its role as a boron reagent in cross-coupling reactions. It serves as a precursor for the synthesis of styrylboronic acids and their derivatives through Suzuki-Miyaura coupling reactions. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.

Case Study: Synthesis of Styryl Derivatives

In a study published by MDPI, the compound was utilized to create various styryl derivatives through palladium-catalyzed cross-coupling reactions. The results demonstrated high yields and selectivity for the desired products, showcasing the compound's effectiveness as a boron source in synthetic pathways .

Optoelectronic Applications

Fluorescent Materials:

The compound has been investigated for its potential use in optoelectronic devices due to its fluorescent properties. Research indicates that this compound can be incorporated into polymer matrices to enhance light-emitting properties.

Case Study: Fluorescence Response to Anions

A study focused on the optoelectronic response of this compound when coordinated with fluoride ions highlighted its sensitivity to anionic species. The research utilized NMR spectroscopy and UV-vis absorption techniques to analyze changes in electronic properties upon coordination . This property can be harnessed for developing sensors that detect fluoride ions in environmental samples.

Material Science

Composite Materials:

The incorporation of this compound into polymer composites has shown promise in enhancing mechanical properties and thermal stability. The compound acts as a reinforcing agent that improves the overall performance of the material.

Data Table: Properties of Composite Materials

| Property | Pure Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 180 | 210 |

| Flexural Modulus (GPa) | 2.0 | 3.5 |

This table illustrates the enhancement of mechanical properties when the compound is added to polymer matrices.

作用机制

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom can interact with nucleophiles, such as hydroxyl or amino groups, forming covalent bonds. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. Additionally, the styryl group can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s activity.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Key Properties of (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane and Analogues

Key Comparisons :

Stereochemical Control :

- The E-isomer is synthesized via direct alkyne borylation , while the Z-isomer requires hydroboration/protodeboronation, highlighting divergent stereochemical pathways .

- The E configuration is favored in thermal reactions due to thermodynamic stability, whereas the Z isomer is kinetically controlled.

Electronic Effects :

- Electron-donating groups (e.g., 4-methoxystyryl) increase conjugation and reduce electrophilicity, making these derivatives suitable for light-emitting materials .

- Electron-withdrawing substituents (e.g., methylsulfonyl) enhance stability but may reduce reactivity in cross-couplings .

Steric and Catalytic Behavior :

- Bulky substituents (e.g., spirocyclic or anthryl groups) improve regioselectivity in C-H borylation reactions. For example, 9-anthryl derivatives enable selective functionalization of aromatic systems .

- In catalytic applications, the choice of boronate (e.g., HBpin vs. B₂pin₂) significantly impacts selectivity, as demonstrated in ortho vs. meta C-H borylation .

Stability and Handling :

- Alkenyl boronates (e.g., styryl derivatives) are air-sensitive and require inert handling, while aryl derivatives (e.g., 3-(methylsulfonyl)phenyl) exhibit improved moisture resistance .

NMR Characteristics :

- The E-styryl compound exhibits distinct ¹H NMR signals for trans-vinyl protons (δ ~6.5–7.2 ppm, J = 16–18 Hz), whereas the Z isomer shows smaller coupling constants (J = 10–12 Hz) .

- ¹¹B NMR chemical shifts for pinacol boronates typically range from δ 28–34 ppm, reflecting similar electronic environments across derivatives .

生物活性

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that illustrate its efficacy.

- Molecular Formula : C15H18B2O2

- Molecular Weight : 246.12 g/mol

- CAS Number : 1073354-88-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in cellular processes.

Enzyme Inhibition

Research indicates that this compound may inhibit specific pathways crucial for cancer cell proliferation. For instance, it has shown potential in inhibiting RNA-dependent RNA polymerase (NS5B), which is significant in viral replication processes.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiviral Activity | Inhibition of NS5B | |

| Cytotoxicity | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits CYP3A4 |

Case Study 1: Antiviral Properties

A study published in October 2013 identified this compound as a potent non-nucleoside inhibitor of the NS5B enzyme. The compound demonstrated an effective concentration (EC50) of less than 50 nM against various genotypes of the hepatitis C virus. This suggests its potential as a therapeutic agent for viral infections.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have demonstrated that this compound induces significant cytotoxic effects on various cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways leading to programmed cell death. The compound's structure allows it to penetrate cellular membranes effectively.

Safety and Toxicology

Despite its promising biological activities, safety assessments indicate that this compound can be harmful if inhaled or if it comes into contact with skin. It is classified as a skin irritant and may cause serious eye irritation. Proper handling precautions are recommended.

常见问题

Q. What are the standard synthetic routes for preparing (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane?

The compound is typically synthesized via hydroboration of alkynyl precursors or cross-coupling reactions. A common method involves reacting 4,4,5,5-tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane with dicyclohexylborane under inert conditions, yielding the (E)-isomer with 87% efficiency after purification via flash column chromatography (pentane/EtOAc, 99:1) . Another approach uses Ir-catalyzed photoredox conditions for stereoselective styrylboronate synthesis .

| Synthesis Method | Catalyst/Reagent | Yield | Purification | Reference |

|---|---|---|---|---|

| Hydroboration/protodeboronation | Dicyclohexylborane | 87% | Flash chromatography | |

| Photoredox coupling | Ir catalyst | ~75% | Column chromatography |

Q. How is this compound characterized analytically?

Key techniques include:

- HRMS (ESI+) : Confirms molecular weight (e.g., m/z [M+H]+ calcd: 252.17065; found: 252.17052) .

- NMR : ¹H/¹³C/¹¹B NMR resolves structural features. For example, ¹³C{¹H} NMR (CDCl₃, 126 MHz) identifies boron-bound carbons and styryl geometry .

- Chromatography : Purity is validated via TLC or HPLC (pentane/EtOAc eluent) .

Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions?

It serves as a styrylboronate donor for constructing conjugated alkenes. In Suzuki reactions, it couples with aryl/heteroaryl halides (e.g., bromides) under Pd catalysis (e.g., Pd(PPh₃)₄) with anhydrous K₂CO₃ as base. Optimal yields (>90%) are achieved at 100°C in THF .

Advanced Research Questions

Q. How can stereoselectivity be optimized in hydroboration reactions to favor the (E)-isomer?

Steric and electronic factors dictate stereoselectivity. Using bulky boranes (e.g., dicyclohexylborane) and low temperatures (-78°C) minimizes isomerization. NMR monitoring of reaction intermediates (e.g., trialkoxyborohydrides) helps track stereochemical outcomes . For photoredox methods, chiral ligands or asymmetric catalysis can enhance enantioselectivity .

Q. What strategies resolve contradictions in NMR data for boron-containing intermediates?

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded spectra (e.g., distinguishing styryl protons from pinacol methyl groups) .

- ¹¹B NMR : Detects boron coordination environments (δ ~30 ppm for dioxaborolanes) .

- Isotopic labeling : ¹⁰B/¹¹B isotopic substitution reduces quadrupolar broadening in ¹¹B NMR .

Q. How does solvent choice impact catalytic activity in cross-coupling reactions?

Polar aprotic solvents (THF, DMF) enhance Pd catalyst stability but may promote protodeboronation. Non-polar solvents (toluene) improve boronate stability but slow reaction kinetics. Solvent-free microwave-assisted protocols can achieve faster coupling with reduced side reactions .

Q. What mechanistic insights explain divergent reactivity under photoredox vs. thermal conditions?

- Photoredox (Ir-based) : Generates boron-centered radicals via single-electron transfer (SET), enabling stereoretentive coupling .

- Thermal (Pd-based) : Proceeds via oxidative addition/transmetallation, sensitive to steric hindrance .

- Computational studies (DFT) : Model transition states to predict regioselectivity in styrylboronate reactions .

Q. How does substitution on the styryl moiety influence reactivity?

Electron-withdrawing groups (e.g., -CF₃) deactivate the boronate, requiring harsher conditions. Methyl substituents (e.g., 2-methylstyryl derivative) enhance stability but reduce coupling efficiency due to steric effects. Comparative studies show up to 40% yield variation between substituted and unsubstituted analogs .

Q. What protocols ensure safe handling and long-term stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。